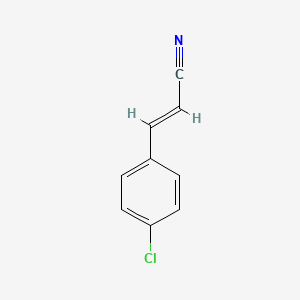
4-Chlorocinnamonitrile
描述
4-Chlorocinnamonitrile is an organic compound with the molecular formula C9H6ClN. It is a derivative of cinnamonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorocinnamonitrile can be synthesized through several methods, including:
Sandmeyer Reaction: This involves the conversion of 4-chlorobenzaldehyde to this compound using copper(I) cyanide in the presence of a catalyst.
Rosenmund-von Braun Reaction: This method uses 4-chlorobenzyl chloride and copper(I) cyanide to produce this compound.
Ullmann Coupling: This involves the coupling of 4-chlorobenzonitrile with an appropriate alkyne under copper catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Sandmeyer reaction due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-Chlorocinnamonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The nitrile group can act as an electron acceptor, making the molecule susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Radical Polymerization: It can participate in radical polymerization reactions to form homopolymers and copolymers.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include organolithium compounds and Grignard reagents.
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Major Products
Nucleophilic Addition: Products include substituted amines and ketones depending on the nucleophile used.
Radical Polymerization:
科学研究应用
4-Chlorocinnamonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of heterocyclic compounds such as pyrazoles, thiazoles, and pyrimidines.
Functional Materials: It is used in the synthesis of conjugated polymers and liquid crystals for applications in organic electronics and optoelectronic devices.
Biological Activity: Some studies have reported moderate antimicrobial activity of this compound and its derivatives against certain bacterial and fungal strains.
作用机制
The mechanism of action of 4-chlorocinnamonitrile involves its reactive nitrile group and chlorine substituent, which make it a versatile intermediate in organic synthesis. The nitrile group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions, facilitating the formation of various functionalized products.
相似化合物的比较
4-Chlorocinnamonitrile can be compared with other similar compounds such as:
Benzonitrile: Lacks the chlorine substituent, making it less reactive in certain nucleophilic addition reactions.
4-Hydroxybenzonitrile: Contains a hydroxyl group instead of chlorine, leading to different reactivity and applications.
4-Bromobenzonitrile: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
This compound is unique due to its combination of the nitrile group and chlorine substituent, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNBCKABHGVMX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-72-2 | |
| Record name | Cinnamonitrile, p-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-chlorocinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


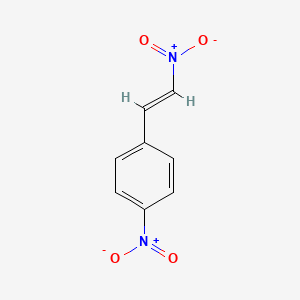
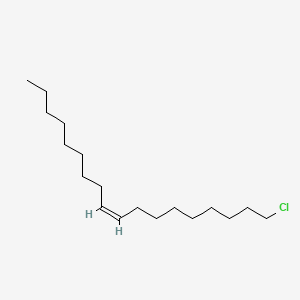
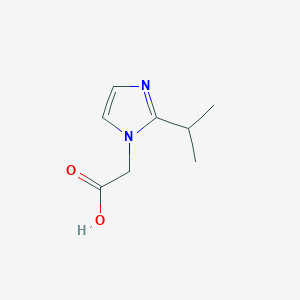
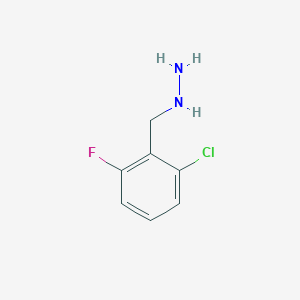
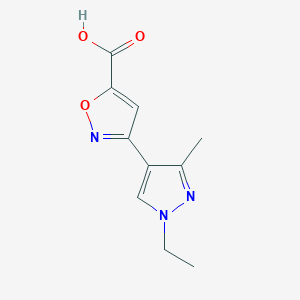

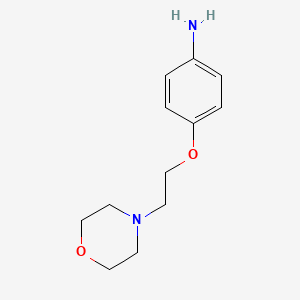
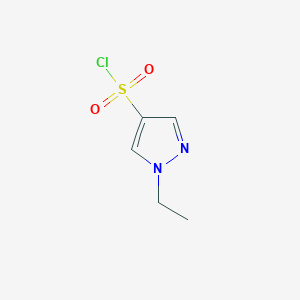
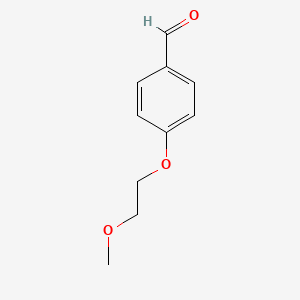
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
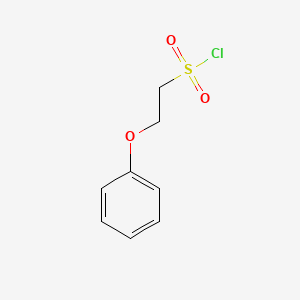
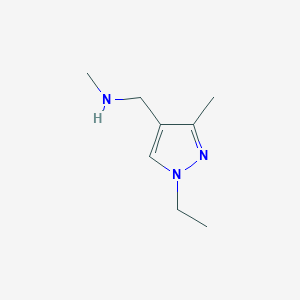
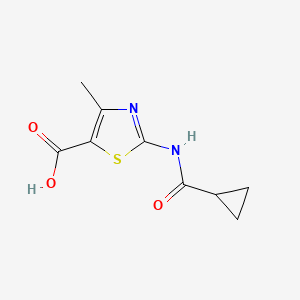
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
